molecular formula C15H20ClN3O4 B1387229 tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 869937-73-5

tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B1387229
CAS No.: 869937-73-5
M. Wt: 341.79 g/mol
InChI Key: LMQPCVYEIBVTQE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a useful research compound. Its molecular formula is C15H20ClN3O4 and its molecular weight is 341.79 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with caspases, a family of protease enzymes involved in the regulation of apoptosis . The interaction between this compound and caspases leads to the activation of these enzymes, promoting programmed cell death. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways . The influence of this compound on cell function includes alterations in cell signaling pathways, gene expression, and cellular metabolism. By promoting apoptosis, this compound can potentially inhibit the growth and proliferation of cancer cells, making it a promising candidate for anti-cancer therapies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound binds to caspases, resulting in their activation and subsequent induction of apoptosis . The binding interactions between this compound and caspases are crucial for its pro-apoptotic effects. Additionally, this compound may inhibit or activate other enzymes and proteins, leading to changes in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may effectively induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies.

Properties

IUPAC Name

tert-butyl 4-(5-chloro-2-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-10-11(16)4-5-12(13)19(21)22/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQPCVYEIBVTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triethylamine (4.2 ml) was added to a stirred solution of 2,4-dichloronitrobenzene (1.9 g) and 1-t-butoxycarbonyl-piperazine (2.2 g) in dimethylsulfoxide (18 ml) under N2. The resulting solution was stirred at 70° C. for 48 hours then cooled to room temperature. Water was added and the mixture extracted three times with ethyl acetate; the combined organic layers were dried over sodium sulfate and concentrated in vacuo. The residue was subjected to silica gel chromatography (cyclohexane:ethyl acetate 8:2) to afford 4-(5-chloro-2-nitrophenyl)-piperazine-1-carboxylic acid tert-butyl ester (2.6 g) as a foam. 1H NMR (400 MHz, CDCl3) 1.5 (s, 9H), 2.9 (br s, 4H), 3.5 (br s, 4H), 6.9 (d, J=10 Hz, 1H), 7.0 (s, 1H), 7.7 (d, J=10 Hz, 1H); MS (ES+) 242/244 (M+H+—CO2-isobutene), 286/288 (M+H+-isobutene).
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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